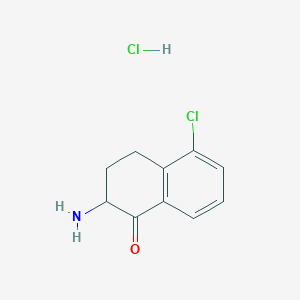

2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Description

2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a bicyclic organic compound featuring a partially hydrogenated naphthalenone core substituted with an amino group at position 2 and a chlorine atom at position 3. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

2-amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13;/h1-3,9H,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJGQOIIKIYOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)C(=O)C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to chlorination to introduce the chlorine atom at the desired position.

Amination: The chlorinated naphthalene derivative undergoes amination to introduce the amino group at the second position.

Cyclization: The intermediate compounds are then cyclized to form the tetrahydronaphthalen-1-one core.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Substitution Reactions at the Chlorine Position

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Key findings:

-

Copper catalysis enhances substitution efficiency with amines, achieving yields >75% in optimized systems .

-

Steric hindrance from the tetrahydronaphthalene ring necessitates elevated temperatures for NAS compared to simpler aryl chlorides.

Reduction of the Ketone Group

The ketone at position 1 is reduced to secondary alcohols or alkanes depending on the reagent.

Key findings:

-

Stereoselectivity : NaBH₄ produces a racemic alcohol, while asymmetric reductions remain unexplored .

-

Over-reduction to alkanes requires strong hydride donors like LiAlH₄ .

Acylation and Alkylation of the Amine Group

The primary amine undergoes typical NH₂ reactions after deprotonation.

Key findings:

-

Protection-deprotection strategies using acetyl or tosyl groups enable selective functionalization of other sites .

-

N-Alkylation proceeds efficiently in polar aprotic solvents like DMF .

Schiff Base and Imine Formation

The amine and ketone groups participate in condensation reactions.

Key findings:

-

Acid catalysis (e.g., p-toluenesulfonic acid) drives intramolecular cyclization to 7-membered rings .

-

Imines serve as intermediates for synthesizing heterocyclic compounds like oxadiazoles .

Oxidative Transformations

While the ketone is oxidation-resistant, the tetrahydronaphthalene ring undergoes dehydrogenation.

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Aromatization | DDQ, toluene, 110°C | 2-Amino-5-chloronaphthalen-1-one | |

| N-Oxidation | mCPBA, DCM, 0°C | N-Oxide derivative |

Key findings:

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) quantitatively aromatizes the ring without ketone degradation.

-

N-Oxides exhibit enhanced solubility but reduced stability .

Industrial-Scale Considerations

Patents highlight optimized protocols for key reactions:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 739324-49-3

The compound features a tetrahydronaphthalene backbone with an amino group and a chlorine substituent, which contributes to its biological activity and chemical reactivity.

Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. In particular, studies have shown that modifications to the amino and chloro groups can enhance their efficacy against various cancer cell lines. For instance, a study demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer models, suggesting that 2-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride could be a lead compound for further development in anticancer therapy .

Synthetic Intermediates

2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of different functional groups through nucleophilic substitution reactions. This versatility is particularly useful in the synthesis of complex organic molecules used in drug development .

Catalysis

The compound has potential applications in catalysis due to its ability to participate in various chemical reactions under mild conditions. Its use as a catalyst or catalyst precursor can facilitate the formation of carbon-carbon bonds essential for building complex organic frameworks .

Polymer Chemistry

In materials science, compounds like 2-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride are being explored for their ability to enhance the properties of polymers. Incorporating such compounds into polymer matrices can improve mechanical strength and thermal stability. Research is ongoing to evaluate how these modifications can lead to new materials with desirable characteristics for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the tetrahydronaphthalenone or related bicyclic frameworks but differ in substituents and functional groups:

Key Observations:

- Chlorine Substitution: The 5-chloro group in the target compound introduces electron-withdrawing effects, which may enhance stability and alter binding interactions compared to analogs like 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one .

- Pharmacological Implications : Methoxy and phenyl substituents (e.g., in 6-Methoxy-2-phenyl derivative) increase lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s polar hydrochloride form .

Hydrochloride Salt Comparisons

Hydrochloride salts are commonly used to improve bioavailability. Notable examples from the evidence include:

Key Observations:

- Solubility : The target compound’s hydrochloride form likely shares high aqueous solubility with berberine and amitriptyline hydrochlorides, facilitating formulation for oral or injectable delivery .

- Stability: Chlorine at position 5 may confer greater resistance to oxidative degradation compared to methoxy or amino-substituted analogs, as seen in stability studies of similar hydrochlorides .

Biological Activity

2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a compound belonging to the class of naphthalene derivatives. It exhibits potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-amino-5-chloro-3,4-dihydro-2H-naphthalen-1-one; hydrochloride

- Molecular Formula : C₁₀H₁₀ClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 739324-49-3

Antimicrobial Activity

Research indicates that 2-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | < 1 μg/mL |

| Staphylococcus epidermidis | 7.80 μg/mL |

| Candida albicans | 7.80 μg/mL |

These results suggest that the compound is particularly effective against MRSA, a significant concern in clinical settings due to its resistance to many antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (lung cancer) | < 10 |

| HeLa (cervical cancer) | < 10 |

| MCF7 (breast cancer) | < 10 |

The IC₅₀ values indicate that 2-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride exhibits potent cytotoxicity against these cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors that play roles in cell signaling pathways related to growth and apoptosis.

Research indicates that these interactions lead to altered gene expression and metabolic pathways crucial for cell survival and replication .

Case Studies

Several studies have highlighted the efficacy of 2-amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride:

-

Antimicrobial Efficacy Against MRSA :

A study demonstrated that the compound effectively inhibited biofilm formation in MRSA strains without affecting the viability of planktonic cells. This indicates a potential application in preventing infections associated with biofilms . -

Cytotoxicity in Cancer Research :

In a series of experiments assessing cytotoxic effects on various cancer cell lines, the compound showed preferential toxicity towards rapidly dividing cells compared to normal fibroblasts. This selectivity suggests its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can the purity of 2-Amino-5-chloro-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride be validated in synthetic batches?

- Methodological Answer : Use a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) and quantitative H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). For hydrochloride salts, ion-pair chromatography with trifluoroacetic acid (0.1% v/v) improves peak resolution. Purity thresholds ≥95% are typical for research-grade material .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the tetrahydronaphthalenone backbone and substituent positions. Aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 2.5–3.5 ppm) are key markers .

- FT-IR : Amine N-H stretches (~3300 cm) and carbonyl C=O (~1700 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and isotopic chlorine patterns .

Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from ethanol/water (1:1) at 4°C enhances crystal lattice formation. For hydrochloride salts, avoid hygroscopic solvents; use sealed vials with desiccant. SHELXL refinement (via Olex2 interface) resolves chlorine positional disorder .

Advanced Research Questions

Q. How to resolve contradictions between computational (DFT) and experimental (XRD) bond-length data in the tetrahydronaphthalenone core?

- Methodological Answer :

- Step 1 : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with XRD torsional angles. Discrepancies >0.05 Å suggest crystal packing effects or solvent interactions .

- Step 2 : Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular forces (e.g., H-bonding with chloride counterions) distorting bond lengths .

Q. What experimental design minimizes degradation during pharmacological assays of this hygroscopic hydrochloride salt?

- Methodological Answer :

- Storage : Lyophilize the compound and store under argon at -20°C. Pre-dissolve in DMSO (10 mM stock) with molecular sieves to prevent hydrolysis .

- Assay Conditions : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to stabilize the compound during cell-based studies .

Q. How to differentiate between isomeric impurities (e.g., 5-chloro vs. 7-chloro derivatives) during synthesis?

- Methodological Answer :

- Chromatography : UPLC-PDA with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm) separates isomers via π-π interactions. Retention time shifts ≥0.3 min indicate positional isomerism .

- 2D NMR : NOESY correlations between the amine proton and adjacent substituents confirm regiochemistry .

Data Contradiction Analysis

Q. Conflicting H NMR integration ratios for amine protons: How to troubleshoot?

- Methodological Answer :

- Cause 1 : Exchange broadening due to amine-hydrochloride equilibrium. Use DO shake tests: Disappearing NH signals confirm exchangeable protons .

- Cause 2 : Paramagnetic impurities. Filter the sample through activated charcoal or Chelex resin before analysis .

Q. Discrepancies in melting points between synthesized batches: Systematic approach?

- Methodological Answer :

- Step 1 : Perform DSC (differential scanning calorimetry) to detect polymorphic transitions. Endothermic peaks >130°C suggest anhydrous vs. hydrate forms .

- Step 2 : TGA (thermogravimetric analysis) quantifies residual solvent (<1% w/w threshold) affecting melting behavior .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.